![molecular formula C22H17ClN2O2 B11191883 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11191883.png)
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
- N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzenesulfonamide
Uniqueness
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-7-10-20-19(11-13)25-22(27-20)17-12-15(8-9-18(17)23)24-21(26)16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,24,26) |
InChI Key |
MAYJCXRAIFXMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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